molecular formula C12H17NO3 B8387606 6-(1-Ethyl-propyl)-4-methoxy-pyridine-2-carboxylic acid

6-(1-Ethyl-propyl)-4-methoxy-pyridine-2-carboxylic acid

Cat. No. B8387606
M. Wt: 223.27 g/mol
InChI Key: ISZHOPLONUVXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575200B2

Procedure details

A solution of 6-(1-ethyl-propyl)-4-methoxy-pyridine-2-carboxylic acid methyl ester (450 mg, 1.90 mmol) in 25% aq. HCl is stirred at 65° C. for 18 h. The mixture is concentrated and dried to give the title compound (592 mg) as hydrochloride salt; LC-MS**: tR=0.38 min; [M+1]+=224.32.
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]([CH:13]([CH2:16][CH3:17])[CH2:14][CH3:15])[N:6]=1)=[O:4]>Cl>[CH2:14]([CH:13]([C:7]1[N:6]=[C:5]([C:3]([OH:4])=[O:2])[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=1)[CH2:16][CH3:17])[CH3:15]

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
COC(=O)C1=NC(=CC(=C1)OC)C(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CC)C1=CC(=CC(=N1)C(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 592 mg
YIELD: CALCULATEDPERCENTYIELD 139.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.